3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
説明
特性
IUPAC Name |
5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c1-29-16-7-3-4-13(11-16)17-8-9-19(27-26-17)31-12-18-25-20(28-30-18)14-5-2-6-15(10-14)21(22,23)24/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDXRGPUAUBIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyridazine ring.
Formation of the 1,2,4-Oxadiazole Ring: This is typically done through the reaction of nitrile oxides with appropriate dipolarophiles.
Attachment of the Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can undergo various substitution reactions, especially at the pyridazine ring and the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the oxadiazole ring can yield amines or alcohols.
科学的研究の応用
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
作用機序
The mechanism of action of 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Structural Analogues and Key Variations
The following structurally related compounds have been synthesized and studied for comparative analysis:
Key Observations:
- Substituent Effects : Replacement of the 3-methoxyphenyl group in Compound A with a 4-fluorophenyl group (as in ) may alter electronic properties and binding interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with Compound A and its analogues .
- Core Modifications: Pyridazinone derivatives (e.g., ) lack the sulfanyl-oxadiazole moiety, resulting in distinct biological profiles (antifungal vs.
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition : Pyridazine derivatives with sulfonamide groups (e.g., 7a-f in ) show potent inhibition of hCA I (KI = 23.5–185.9 nM). Compound A’s oxadiazole and sulfanyl groups may confer similar or enhanced isoform selectivity.
- EGFR Tyrosine Kinase Inhibition : Spiro-pyrrolopyridazines (IC₅₀: 0.9 µM ) suggest pyridazine-containing compounds can target kinases. Compound A’s trifluoromethyl group may enhance binding to hydrophobic kinase pockets.
Antimicrobial Activity
- Sulfonamido-pyridazines (e.g., ) exhibit broad-spectrum antibacterial activity (MIC: 4–32 µg/mL). Compound A’s oxadiazole moiety could synergize with the pyridazine core for improved efficacy.
Key Challenges:
- Purification : Analogues with trifluoromethyl groups (e.g., ) require rigorous purification due to increased hydrophobicity.
- Yield Optimization : Compound A’s synthesis may face challenges in coupling bulky aryl groups, as seen in low yields (30–57%) for similar trifluoromethyl-containing compounds .
Structure-Activity Relationship (SAR) Insights
Sulfanyl Linker: Essential for bridging pyridazine and oxadiazole moieties; removal (as in pyridazinones ) abolishes activity against certain targets.
Trifluoromethyl Group : Enhances metabolic stability and binding to hydrophobic enzyme pockets (e.g., EGFR ).
Methoxy vs. Fluoro Substituents : Methoxy groups may improve solubility, while fluoro substituents increase electronegativity and membrane permeability .
生物活性
The compound 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its bioactivity.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a methoxyphenyl group and a trifluoromethyl phenyl group linked through an oxadiazole moiety. The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H16F3N5O2S |
| Molecular Weight | 433.42 g/mol |
| IUPAC Name | 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Antioxidant Properties : The trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent .
- Targeting Kinases : The compound may modulate signaling pathways by inhibiting specific kinases involved in tumor growth and metastasis .
Biological Activity in Cancer Research
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxic effects .
- Mechanism-Based Approaches : Research highlights the role of oxadiazole derivatives in targeting cancer-specific pathways, enhancing their therapeutic efficacy .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Study on Antitumor Activity : A derivative structurally similar to 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine showed promising results in inhibiting tumor growth in xenograft models .
- Combination Therapy : In vitro studies indicated that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
